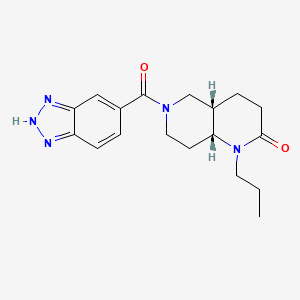![molecular formula C12H17N3O3 B5398783 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5398783.png)
8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane, also known as MPAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPAC is a spirocyclic compound that contains a pyrazole ring and a spiroether ring system, and it has been shown to possess a range of biological activities.
科学的研究の応用
8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane has been studied for its potential applications in a range of scientific research areas, including medicinal chemistry, neuroscience, and biochemistry. 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to possess a range of biological activities, including anticonvulsant, antinociceptive, and anti-inflammatory effects. 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to have potential applications in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
作用機序
The exact mechanism of action of 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood, but it is believed to act on multiple targets in the central nervous system. 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to modulate the activity of several neurotransmitter systems, including GABAergic, glutamatergic, and cholinergic systems. 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have a range of biochemical and physiological effects. 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to increase the levels of GABA, an inhibitory neurotransmitter in the brain, and to decrease the levels of glutamate, an excitatory neurotransmitter. 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to reduce inflammation in the brain and to protect against oxidative stress. In addition, 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have antinociceptive effects, reducing pain sensitivity in animal models.
実験室実験の利点と制限
One advantage of using 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments is its high potency and selectivity for its target systems. 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have a high affinity for its target receptors and channels, allowing for precise modulation of their activity. However, one limitation of using 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane. One area of interest is the development of more potent and selective analogs of 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane, which could have improved therapeutic potential. Another area of interest is the investigation of the long-term effects of 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane on the brain and other organs, as well as its potential for toxicity. Finally, the potential applications of 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane in the treatment of neurological disorders, such as epilepsy and Parkinson's disease, warrant further investigation.
合成法
The synthesis of 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with 1,2-diaminoethane in the presence of acetic anhydride. The reaction yields a spirocyclic intermediate, which is then treated with paraformaldehyde and hydrochloric acid to yield the final product, 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane. The synthesis of 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane has been optimized to yield high purity and high yield of the final product.
特性
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-14-10(2-5-13-14)11(16)15-6-3-12(4-7-15)17-8-9-18-12/h2,5H,3-4,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSNXQASABGVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816854 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-methoxyphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5398709.png)
![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5398712.png)
![N-(3-ethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5398725.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B5398731.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B5398748.png)

![3-(2-chlorophenyl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-5-methylisoxazole-4-carboxamide](/img/structure/B5398762.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5398770.png)
![N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5398774.png)
![5-imino-6-{4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5398779.png)
![ethyl 1-[3-(3-nitrophenyl)-2-phenylacryloyl]-4-piperidinecarboxylate](/img/structure/B5398786.png)
![5-[(cyclohexylamino)sulfonyl]-N,2-dimethylbenzamide](/img/structure/B5398789.png)
![4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5398791.png)
![2-({[5-(4-bromophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5398799.png)